2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with a 4-bromophenyl group at position 3 and a methyl group at position 6. The thioether linkage connects the spiro system to an acetamide moiety, which is further substituted with a 5-chloro-2-methylphenyl group. The spiro architecture introduces conformational rigidity, while the bromine and chlorine substituents likely enhance lipophilicity and influence electronic properties.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrClN4OS/c1-15-3-8-18(25)13-19(15)26-20(30)14-31-22-21(16-4-6-17(24)7-5-16)27-23(28-22)9-11-29(2)12-10-23/h3-8,13H,9-12,14H2,1-2H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXUFMHUYFIMBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide is a complex organic molecule notable for its unique spirocyclic structure and various functional groups. Its potential biological activities make it a subject of interest in medicinal chemistry.
- Molecular Formula : C23H24BrClN4O
- Molecular Weight : Approximately 531.465 g/mol
- IUPAC Name : 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(5-chloro-2-methylphenyl)acetamide
The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with various biological targets. Preliminary studies indicate potential activities including:
- Anticancer Properties : The triazaspiro framework is associated with anticancer activity by inhibiting key cellular pathways involved in tumor growth and proliferation.
- Antimicrobial Activity : The presence of halogen atoms (bromine and chlorine) enhances the compound's reactivity, which may contribute to its antimicrobial effects against various pathogens.
Biological Activity Data
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibits cell proliferation in cancer cell lines | |
| Antimicrobial | Effective against Staphylococcus aureus | |
| Cytotoxicity | Exhibits cytotoxic effects in vitro |
Case Studies and Research Findings
-
Anticancer Studies :
- A study evaluated the compound's effect on several cancer cell lines, demonstrating significant cytotoxicity and inhibition of cell growth at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
- The structure-activity relationship (SAR) analysis suggested that modifications to the bromophenyl group could enhance anticancer efficacy.
-
Antimicrobial Studies :
- The compound was tested against common bacterial strains using disk diffusion methods. Results indicated notable inhibition zones against Staphylococcus aureus and Escherichia coli.
- Further investigations into the mechanism revealed that the compound disrupts bacterial cell membranes, leading to cell lysis.
-
Pharmacological Insights :
- Research on mitochondrial permeability transition pore (mPTP) inhibitors highlighted the potential of compounds with similar triazaspiro structures in cardiac protection during ischemic events, suggesting a broader therapeutic application beyond oncology.
Scientific Research Applications
Anticancer Properties
Preliminary studies suggest that this compound exhibits potential anticancer activity. The triazaspiro framework may enhance binding affinity to cancer cell targets. For example, compounds with similar structures have shown promising results against various cancer cell lines, including breast cancer and leukemia cells .
Antimicrobial Activity
The compound's thioether linkage and halogen substituents could contribute to its antimicrobial properties. Research indicates that derivatives of similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for drug design. The following table summarizes key structural features and their potential impacts on activity:
| Structural Feature | Potential Impact on Activity |
|---|---|
| Spirocyclic structure | May enhance binding affinity to biological targets |
| Bromophenyl substituent | Could improve cytotoxicity |
| Thioether linkage | May enhance antimicrobial properties |
| Chlorophenyl group | Potentially increases bioactivity |
Case Studies
- Anticancer Screening : In a study evaluating various acetamide derivatives, compounds structurally related to 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide showed significant cytotoxic effects against MCF7 breast cancer cells using the Sulforhodamine B assay .
- Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and tested for antimicrobial activity against several pathogens. Compounds with similar structural motifs exhibited notable inhibition against both bacterial and fungal strains, suggesting that modifications to the triazaspiro framework could yield effective antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Bond Parameters
The title compound shares a spirocyclic framework with other nitrogen-containing heterocycles. For example:
- N-(4-Bromophenyl)acetamide derivatives : highlights bond-length variations in the acetamide and aryl regions. The C1–C2 bond in the title compound (unreported but inferred from analogs) is expected to align with the range of 1.501–1.53 Å observed in N-(4-chloro-1,3-benzothiazol-2-yl)acetamide derivatives. The C6–Br bond length (1.8907 Å) in simpler bromophenyl acetamides is slightly shorter than in the title compound’s spiro system, suggesting steric or electronic modulation by the triazaspiro core .
- Diazepine and triazepine analogs : Compounds like 5-phenyl-1H-2,3-dihydro-naphtho-furo-diazepine-2-one () feature fused aromatic systems but lack the spiro conformation. The triazaspiro core in the title compound may confer enhanced stability compared to diazepines, which are prone to ring-opening under acidic conditions .
Substituent Effects
- The chloro-methyl group may enhance hydrophobic interactions in biological targets compared to methoxy groups .
- Spiro ring heteroatoms : Compared to 7-oxa-9-aza-spiro[4.5]decane derivatives (), the title compound’s triazaspiro system introduces additional nitrogen atoms, which could improve hydrogen-bonding capacity and metal coordination properties .
Comparative Data Table
Key Insights
- The title compound’s spiro architecture and halogenated substituents distinguish it from simpler acetamides and fused diazepines.
- Structural variations in the acetamide moiety (e.g., chloro-methyl vs. methoxy groups) could be leveraged to optimize pharmacokinetic properties in drug design .
- Further studies are needed to elucidate its biological activity, particularly in light of antimicrobial trends observed in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
